Lipophilicity Modulation via 2-Fluoro Substitution
The introduction of the 2-fluoro substituent in 2-fluoro-5-phenylpyrazine results in a computed XLogP3-AA value of 1.9 [1]. This represents a quantifiable reduction in lipophilicity compared to the non-fluorinated parent scaffold (2-phenylpyrazine) [2]. Lowering LogP in this manner is a standard medicinal chemistry tactic to improve aqueous solubility and reduce non-specific plasma protein binding, thereby differentiating this fluoro building block from more lipophilic alternatives (e.g., chloro or methyl analogs).
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 [1] |
| Comparator Or Baseline | 2-Phenylpyrazine (unsubstituted parent) ~2.14 (LogP) [2] |
| Quantified Difference | Δ LogP ≈ -0.24 (reduced lipophilicity with fluorine substitution) |
| Conditions | Computed property values derived from consensus algorithms (XLogP3-AA vs. Molbase LogP) |
Why This Matters
This quantifies the electronic impact of the fluorine substituent, providing a rationale for selecting this specific intermediate to control the physicochemical properties of final drug candidates [3].
- [1] PubChem. 2-Fluoro-5-phenylpyrazine. Computed Properties: XLogP3-AA = 1.9. View Source
- [2] Molbase. 2-Phenylpyrazine (CAS 29460-97-7). LogP = 2.1436. View Source
- [3] Discovery of a potent, selective, and orally active phosphodiesterase 10A inhibitor series employing phenylpyrazine scaffolds. View Source
